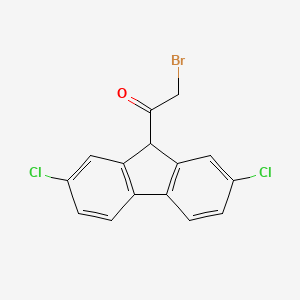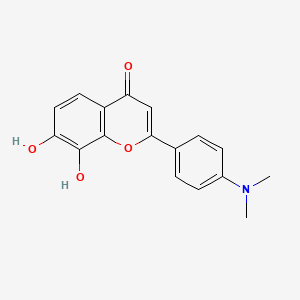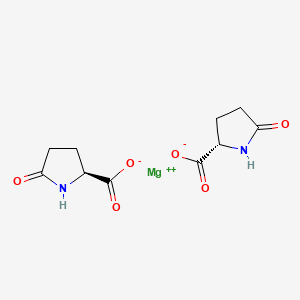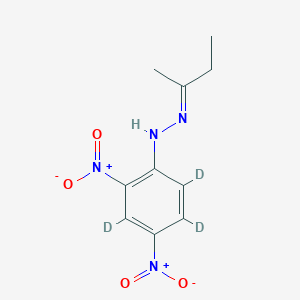
2-Butanone 2,4-Dinitrophenylhydrazone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone 2,4-Dinitrophenylhydrazone-d3: is a deuterium-labeled derivative of 2-Butanone 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for its use in various analytical and research applications, particularly in the study of metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 involves the reaction of 2-Butanone with 2,4-Dinitrophenylhydrazine in the presence of deuterium. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the 2,4-Dinitrophenylhydrazine adds across the carbon-oxygen double bond of 2-Butanone, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterium oxide (D2O) as a solvent and deuterium source is common in the industrial synthesis of deuterium-labeled compounds .
化学反応の分析
Types of Reactions: 2-Butanone 2,4-Dinitrophenylhydrazone-d3 primarily undergoes condensation reactions. The compound can also participate in nucleophilic substitution reactions due to the presence of the nitro groups on the phenyl ring.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of aldehydes or ketones and 2,4-Dinitrophenylhydrazine under acidic conditions.
Nucleophilic Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the nitro groups under basic conditions.
Major Products: The major products of these reactions are hydrazone derivatives, which are often used as intermediates in further chemical synthesis .
科学的研究の応用
Chemistry: 2-Butanone 2,4-Dinitrophenylhydrazone-d3 is used as a calibration standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the quantification of carbonyl compounds .
Biology and Medicine: In biological research, this compound is used as a tracer to study metabolic pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, aiding in the understanding of metabolic processes and drug metabolism .
Industry: In the industrial sector, this compound is used in the development and testing of new pharmaceuticals. Its stable isotope labeling helps in the study of pharmacokinetics and pharmacodynamics of drug candidates .
作用機序
The mechanism of action of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound do not significantly alter its chemical properties but allow for its detection and quantification using mass spectrometry. This enables researchers to track the compound’s distribution and transformation within biological systems .
類似化合物との比較
2-Butanone 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound.
Propanone 2,4-Dinitrophenylhydrazone: A similar hydrazone derivative formed from propanone.
Ethanone 2,4-Dinitrophenylhydrazone: Another similar compound formed from ethanone.
Uniqueness: The primary uniqueness of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 lies in its deuterium labeling. This labeling provides enhanced stability and allows for its use as a tracer in various scientific studies, making it a valuable tool in research applications where precise quantification and tracking are required .
特性
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7+/i4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSANGSIWAACK-QALFAAJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C(\C)/CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
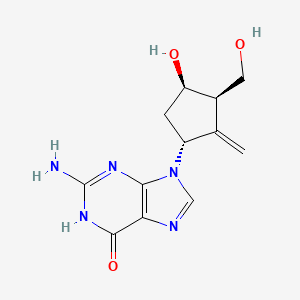
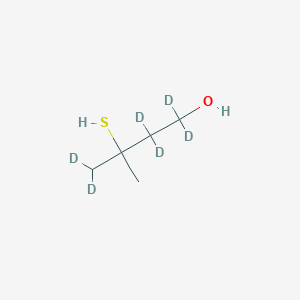
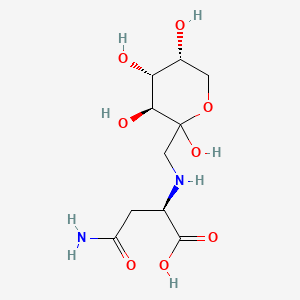
![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)

